Boc-Tyr(Bzl)-OH

Catalog No.
S663224
CAS No.
2130-96-3
M.F
C21H25NO5
M. Wt
371.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Tyr(Bzl)-OH

CAS Number

2130-96-3

Product Name

Boc-Tyr(Bzl)-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-15-9-11-17(12-10-15)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1

InChI Key

ZAVSPTOJKOFMTA-SFHVURJKSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Synonyms

Boc-Tyr(Bzl)-OH;2130-96-3;Boc-O-benzyl-L-tyrosine;(S)-3-(4-(Benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoicacid;N-Boc-O-benzyl-L-tyrosine;N-t-Boc-O-benzyl-L-tyrosine;N-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine;ST50331302;(2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoicacid;54784-43-9;Boc-O-Bzl-L-Tyr;BOC-Tyr(Bzl);n-boc-o-benzyltyrosine;PubChem12949;AC1Q5XNP;N-Boc-O-Benzyl-tyrosine;N-Boc-(O-benzyl)tyrosine;N-tert-Butoxycarbonyl-O-benzyl-L-tyrisine;AC1L40EM;Boc-(O-benzyl)-L-tyrosine;15410_ALDRICH;SCHEMBL193473;15410_FLUKA;CTK1A1972;MolPort-003-926-780

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Peptide Synthesis

Boc-O-benzyl-L-tyrosine is a valuable building block in the field of peptide synthesis. The "Boc" protecting group shields the amino group (NH2) of tyrosine, while the "benzyl" protecting group shields the hydroxyl group (OH) on the side chain. This selective protection allows researchers to control the order of bond formation during peptide chain assembly.

Several methods utilize Boc-O-benzyl-L-tyrosine for peptide synthesis, including:

  • Solid-phase peptide synthesis (SPPS): This technique involves attaching the C-terminal amino acid (often Boc-O-benzyl-L-tyrosine) to a solid support and then sequentially coupling protected amino acids to build the peptide chain. The benzyl and Boc protecting groups are then removed to reveal the final peptide .

Synthesis of Bioactive Molecules

Beyond peptides, Boc-O-benzyl-L-tyrosine serves as a starting material for the synthesis of various bioactive molecules. These molecules often mimic the structural features of natural products and could potentially possess therapeutic properties.

For example, researchers have used Boc-O-benzyl-L-tyrosine to synthesize:

  • Tyrosine-derived inhibitors: These molecules target specific enzymes or receptors and could be explored for their potential in treating various diseases .
  • Tyrosine-conjugated nanoparticles: These nanocarriers can be designed to deliver drugs or diagnostic agents to specific tissues in the body .

Studies on Protein-Tyrosine Kinases (PTKs)

Boc-O-benzyl-L-tyrosine plays a role in studies investigating protein-tyrosine kinases (PTKs). These enzymes play a crucial role in various cellular processes, and their dysregulation is linked to several diseases, including cancer.

Researchers utilize Boc-O-benzyl-L-tyrosine to:

  • Develop selective PTK inhibitors: By modifying the structure of Boc-O-benzyl-L-tyrosine, scientists can create molecules that bind to and inhibit specific PTKs, potentially offering therapeutic avenues for PTK-related diseases .
  • Study PTK substrate specificity: By analyzing the interaction between PTKs and Boc-O-benzyl-L-tyrosine or its derivatives, researchers can gain insights into the specific amino acid sequences that PTKs recognize and phosphorylate .

Boc-Tyrosine (Benzyloxy)-Hydroxyl is a synthetic derivative of the amino acid tyrosine, characterized by the presence of a tert-butyloxycarbonyl (Boc) group protecting the amino group and a benzyloxy (Bzl) group protecting the hydroxyl group. This compound is commonly utilized in peptide synthesis, as the protective groups help prevent unwanted side reactions during the synthesis process. The molecular formula for Boc-Tyrosine (Benzyloxy)-Hydroxyl is C21H25NO5, with a molecular weight of approximately 371.43 g/mol .

Boc-O-benzyl-L-tyrosine itself doesn't have a specific mechanism of action. It serves as a building block for creating peptides with diverse functionalities. The specific mechanism of action of the resulting peptides depends on their amino acid sequence and structure, which dictates their interaction with other molecules in biological systems [].

  • Dust Inhalation: Avoid inhaling dust particles as it can irritate the respiratory tract.
  • Skin and Eye Contact: The compound may cause mild skin or eye irritation upon contact. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.
  • Proper Disposal: Follow recommended disposal procedures for organic laboratory waste.

Boc-Tyrosine (Benzyloxy)-Hydroxyl is versatile in terms of chemical reactivity and can undergo several types of reactions:

  • Deprotection Reactions: The Boc and Bzl groups can be removed under specific acidic conditions, typically using trifluoroacetic acid for Boc and hydrogenation for Bzl.
  • Substitution Reactions: The compound can participate in substitution reactions where functional groups can replace the protective groups or react with other nucleophiles.
  • Reduction Reactions: The nitro group, if present, can be reduced to an amino group using hydrogen gas with a catalyst or metal hydrides.

These reactions are critical in synthesizing various derivatives of tyrosine and constructing peptides.

Boc-Tyrosine (Benzyloxy)-Hydroxyl plays a significant role in biological research, particularly in peptide synthesis. Its protective groups allow for selective reactions that lead to the formation of biologically relevant peptides. Peptides synthesized from this compound may exhibit various biological activities, including hormone-like effects, enzyme inhibition, and receptor binding capabilities. Additionally, tyrosine derivatives are known to influence neurotransmitter synthesis and may play roles in signaling pathways related to mood and cognition .

The synthesis of Boc-Tyrosine (Benzyloxy)-Hydroxyl typically involves several key steps:

  • Protection of the Amino Group: D-tyrosine is reacted with di-tert-butyl dicarbonate in the presence of a base like triethylamine to introduce the Boc group.
  • Protection of the Hydroxyl Group: The Boc-protected tyrosine is then treated with benzyl bromide to attach the benzyloxy group.
  • Nitration (if applicable): If further functionalization is desired, nitration can be performed using nitrating agents such as nitric acid .

This multi-step process ensures that both functional groups are adequately protected, allowing for subsequent chemical modifications.

Boc-Tyrosine (Benzyloxy)-Hydroxyl has several applications in scientific research:

  • Peptide Synthesis: It serves as a protected amino acid in solid-phase peptide synthesis, facilitating the stepwise construction of peptides.
  • Bioconjugation Studies: The compound can be utilized to introduce specific functional groups into peptides for bioconjugation purposes.
  • Drug Development: Modified peptides containing this compound are explored for therapeutic potential, including drug screening and development .

Research involving Boc-Tyrosine (Benzyloxy)-Hydroxyl often focuses on its interactions within peptide structures. Studies have shown that peptides synthesized with this compound can exhibit enhanced stability and bioactivity due to the strategic placement of protective groups. Additionally, interaction studies may investigate how these peptides bind to receptors or enzymes, providing insights into their potential therapeutic uses .

Several compounds share structural similarities with Boc-Tyrosine (Benzyloxy)-Hydroxyl. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Boc-Tyrosine-OHLacks benzyloxy protectionSimpler structure, less steric hindrance
Boc-L-Tyrosine(Benzyloxy)-OHL-isomer variantDifferent stereochemical properties
Boc-D-Tyrosine(Benzyloxy)-OHD-isomer variantPotentially different biological activities

Uniqueness

Boc-Tyrosine (Benzyloxy)-Hydroxyl stands out due to its unique combination of protective groups that allow for greater flexibility during peptide synthesis. The presence of both the Boc and benzyloxy groups provides enhanced stability against side reactions while enabling further functionalization through selective deprotection processes .

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2130-96-3

Wikipedia

Boc-O-benzyl-L-tyrosine

Dates

Modify: 2023-08-15

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